tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate
Description
tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate (CAS: 2305253-13-6) is a spirocyclic carbamate derivative with a molecular formula of C₁₁H₁₈N₂O₄ and a molecular weight of 242.27 g/mol . Its structure features a spiro[3.4]octane core fused with a lactam (7-aza) and lactone (5-oxa) system, along with a 6-oxo group and a tert-butyl carbamate protecting group. This compound is commonly utilized as a synthetic intermediate in pharmaceutical research due to its conformational rigidity, which enhances binding specificity in drug-target interactions .
Properties
IUPAC Name |
tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-10(2,3)16-9(15)13-7-4-11(5-7)6-12-8(14)17-11/h7H,4-6H2,1-3H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIBIEYZIKNEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One efficient synthetic route involves the use of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as an intermediate . The reaction conditions often include the use of organic solvents such as dioxane and reagents like zinc powder to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds.
Scientific Research Applications
tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Spiro Rings or Heteroatoms
tert-butyl N-[(2s,4s)-6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl]carbamate
- CAS: Not explicitly provided.
- Key Features : Shares the spiro[3.4]octane core but includes fluorine substitution, likely altering lipophilicity and metabolic stability .
tert-butyl N-trans-6-azaspiro[3.4]octan-2-yl carbamate HCl
- CAS: Not provided.
- Molecular Formula : C₁₂H₂₃ClN₂O₂.
- Key Features : Replaces the 5-oxa group with an additional aza group, forming a hydrochloride salt. The absence of the lactone ring and presence of chlorine enhance solubility in polar solvents .
tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- CAS : 240401-27-6.
- Molecular Formula: C₁₂H₂₁NO₃.
- Key Features: Spiro[3.5]nonane core with a 2-oxa and 7-aza system. The larger spiro ring may confer distinct steric and electronic properties compared to the parent compound .
Functional Group Variations
tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate
- CAS : 1354006-78-2.
- Molecular Formula : C₁₁H₂₀N₂O₂.
- Key Features: Lacks the 6-oxo and 5-oxa groups, simplifying the structure.
tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate | 2305253-13-6 | C₁₁H₁₈N₂O₄ | 242.27 | 5-oxa, 7-aza, 6-oxo spiro core |
| tert-butyl N-trans-6-azaspiro[3.4]octan-2-yl carbamate HCl | - | C₁₂H₂₃ClN₂O₂ | 262.78 | 6-aza, HCl salt, no lactone |
| tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | 240401-27-8 | C₁₂H₂₁NO₃ | 227.30 | Spiro[3.5], 2-oxa, 7-aza |
| tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate | 1354006-78-2 | C₁₁H₂₀N₂O₂ | 212.29 | Simplified spiro core, no oxo/oxa groups |
| tert-butyl N-[(2s,4s)-6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl]carbamate (Enamine) | - | C₉H₁₆FNO₃ | 205.23 | Fluorinated derivative, stereospecific |
Biological Activity
tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique spirocyclic structure and the presence of functional groups suggest possible interactions with biological systems, making it a candidate for further investigation.
- Molecular Formula : C₁₁H₁₈N₂O₄
- Molecular Weight : 242.27 g/mol
- IUPAC Name : tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate
The compound features a spirocyclic structure that is characteristic of various pharmacologically active compounds, which may influence its biological properties.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For example, derivatives of spirocyclic compounds have been shown to possess significant antibacterial properties against various strains of bacteria, including resistant strains. This suggests that this compound may also exhibit similar activities, warranting further investigation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Compounds with carbamate functionalities are known to interact with enzymes such as acetylcholinesterase and various proteases. Studies have indicated that spirocyclic compounds can modulate enzyme activity, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease and certain cancers.
Study on Antimicrobial Activity
A recent study explored the antimicrobial effects of various spirocyclic compounds, including those similar to this compound. The findings demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Gram-positive and Gram-negative bacteria, indicating strong potential for development as an antibiotic agent .
Enzyme Inhibition Research
In another investigation focusing on enzyme inhibitors, spirocyclic compounds were tested for their ability to inhibit specific enzymes involved in metabolic pathways. The results showed that certain derivatives could inhibit enzyme activity by over 70%, suggesting that this compound may similarly affect enzyme function .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
